Fexinidazole - 59729-37-2

Fexinidazole

Catalog Number: EVT-268531
CAS Number: 59729-37-2
Molecular Formula: C12H13N3O3S
Molecular Weight: 279.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fexinidazole is a 5-nitroimidazole compound that belongs to the nitroheterocyclic group. [, , ] It acts as a prodrug, meaning it is metabolized in the body into active metabolites that exert the desired therapeutic effect. [, ] Fexinidazole was initially developed as a broad-spectrum antimicrobial drug but was later rediscovered for its potent antiparasitic activity, particularly against trypanosomatid parasites. [, ] This rediscovery has led to its development as a treatment for neglected tropical diseases.

Future Directions
  • Drug Resistance: Further research is needed to understand the mechanisms of resistance to Fexinidazole and develop strategies to mitigate the emergence and spread of resistance. [, , ] This includes investigating the genetic basis of resistance, identifying potential biomarkers for resistance surveillance, and exploring combination therapies to minimize the likelihood of resistance development. [, ]
  • Treatment Optimization: Research should focus on optimizing Fexinidazole treatment regimens for different parasitic diseases. This includes exploring shorter treatment durations, alternative dosing strategies, and combination therapies to improve efficacy and minimize side effects. [, , ]
  • New Applications: Given its broad-spectrum antiparasitic activity, exploring the potential of Fexinidazole against other parasitic diseases, including those co-endemic with HAT, leishmaniasis, and Chagas disease, is warranted. [, , ]
  • Drug Delivery Systems: Investigating novel drug delivery systems, such as nanoparticles or liposomes, to improve Fexinidazole's bioavailability and target delivery to specific tissues could enhance its efficacy and reduce potential side effects. []
  • Understanding the Mechanism of Action: Despite promising results, a complete understanding of the mechanism of action of Fexinidazole and its metabolites in different parasites is still lacking. Further research to elucidate the precise mechanisms, including the identification of specific molecular targets, will be crucial for developing more effective and targeted therapies. [, , ]

Fexinidazole Sulfoxide

Compound Description: Fexinidazole Sulfoxide is a key active metabolite of Fexinidazole. [, , , ] It demonstrates potent trypanocidal activity, contributing significantly to the therapeutic effect of Fexinidazole. [, , ] Studies indicate Fexinidazole Sulfoxide reaches high concentrations in the blood and brain tissue, playing a crucial role in Fexinidazole's efficacy against both the blood and central nervous system stages of trypanosomiasis. [, ]

Relevance to Fexinidazole: Fexinidazole Sulfoxide is a direct metabolite of Fexinidazole, formed through oxidative metabolism. [, , ] While Fexinidazole itself exhibits trypanocidal activity, its efficacy is largely attributed to its active metabolites, particularly Fexinidazole Sulfoxide and Fexinidazole Sulfone. [, , ]

Fexinidazole Sulfone

Compound Description: Fexinidazole Sulfone is another major active metabolite of Fexinidazole, considered even more potent than the parent compound and Fexinidazole Sulfoxide against trypanosomes. [, , , ] Similar to Fexinidazole Sulfoxide, it exhibits high bioavailability and readily crosses the blood-brain barrier, contributing to its effectiveness in treating the late-stage central nervous system involvement in trypanosomiasis. [, ]

Relevance to Fexinidazole: Fexinidazole Sulfone is a direct metabolite of Fexinidazole, produced through further oxidation of Fexinidazole Sulfoxide. [, , ] It is considered the most active metabolite of Fexinidazole, playing a major role in its overall trypanocidal activity. [, , ]

Nifurtimox

Compound Description: Nifurtimox is a nitroheterocyclic drug used in combination with Eflornithine as the standard treatment for late-stage Human African Trypanosomiasis caused by Trypanosoma brucei gambiense. [, , , ] It is believed to act through the generation of reactive oxygen species and free radicals, ultimately damaging parasite DNA. [, ]

Relevance to Fexinidazole: Both Nifurtimox and Fexinidazole belong to the nitroheterocyclic class of compounds and share a similar mechanism of action involving reductive activation by the parasite's type I nitroreductase (NTR) enzyme. [, , , ] This shared mechanism raises concerns about potential cross-resistance, where resistance to one drug could lead to reduced susceptibility to the other. [, ]

Benznidazole

Compound Description: Benznidazole is a nitroheterocyclic drug used as the standard treatment for Chagas disease, caused by Trypanosoma cruzi. [, , ] Its mechanism of action is not fully understood but is believed to involve the generation of reactive metabolites that damage parasite DNA. [, ]

Relevance to Fexinidazole: Like Nifurtimox, Benznidazole belongs to the nitroheterocyclic class and shares a similar mechanism of action with Fexinidazole, potentially leading to cross-resistance. [, , ] This shared mechanism, coupled with Fexinidazole's demonstrated activity against T. cruzi, suggests that Fexinidazole could be a potential alternative treatment option for Chagas disease. [, , ]

(R)-PA-824

Compound Description: (R)-PA-824 is an enantiomer of the antitubercular drug PA-824, initially developed for treating tuberculosis. [] While inactive against Mycobacterium tuberculosis, (R)-PA-824 displays potent parasiticidal activity against Leishmania donovani, the causative agent of visceral leishmaniasis. []

(S)-PA-824

Compound Description: (S)-PA-824 is the enantiomer of (R)-PA-824 and the active form of PA-824 against Mycobacterium tuberculosis. [] Interestingly, it also exhibits potent parasiticidal activity against Leishmania donovani, although it is less potent than (R)-PA-824 in leishmania-infected macrophages. []

Relevance to Fexinidazole: Similar to (R)-PA-824, (S)-PA-824 shows activity against Leishmania donovani and its mechanism of action does not seem to involve the leishmania nitroreductase. [] While (S)-PA-824 is less potent against Leishmania than (R)-PA-824, it might still offer some benefits in combination therapy with Fexinidazole due to its distinct mechanism of action. []

Metronidazole

Compound Description: Metronidazole is a nitroimidazole drug widely used to treat various protozoan infections, including giardiasis, amebiasis, and trichomoniasis. [] It acts as a prodrug, requiring reductive activation within the anaerobic environment of the target parasites. []

Relevance to Fexinidazole: Both Metronidazole and Fexinidazole belong to the nitroimidazole class of compounds and share a reliance on reductive activation for their antiparasitic activity. [, ] While Metronidazole is already a clinically used drug, Fexinidazole and its metabolites have shown greater potency against certain parasites like Giardia lamblia and Entamoeba histolytica. [] This enhanced activity, coupled with Fexinidazole's favorable pharmacokinetic properties, positions it as a potential alternative to Metronidazole, particularly against metronidazole-resistant strains. []

Synthesis Analysis

The synthesis of fexinidazole involves several steps, primarily starting from nitroimidazole derivatives. The general synthetic route includes:

  1. Preparation of Nitroimidazole: The synthesis begins with the nitration of imidazole to form a nitroimidazole intermediate.
  2. Reduction Steps: Subsequent reduction processes convert the nitro groups into amino groups, forming fexinidazole.
  3. Purification: The final product undergoes purification to remove any residual starting materials and by-products.

Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .

Molecular Structure Analysis

Fexinidazole has a molecular formula of C11H12N4O3C_{11}H_{12}N_4O_3 and a molar mass of 248.24 g/mol. Its structure features:

  • A nitro group at the 5-position of the imidazole ring.
  • A substituent at the 2-position that contributes to its biological activity.

The compound's three-dimensional structure allows for effective interaction with biological targets, particularly within parasitic organisms .

Chemical Reactions Analysis

Fexinidazole undergoes various chemical reactions, primarily involving:

  • Reduction Reactions: In biological systems, fexinidazole is activated by nitroreductases to form reactive intermediates that can damage DNA and proteins in trypanosomes.
  • Metabolism: It is metabolized primarily via cytochrome P450 enzymes into two main metabolites, M1 (sulfoxide) and M2 (sulfone), which also exhibit pharmacological activity .

The elimination pathway is predominantly extra-renal, with minimal urinary excretion observed .

Mechanism of Action
  • Fexinidazole is activated by nitroreductases present in trypanosomes.
  • This activation leads to the formation of reactive species that can induce oxidative stress and damage essential biomolecules such as DNA and proteins.

The drug's ability to penetrate the blood-brain barrier makes it effective against both early and late-stage infections .

Physical and Chemical Properties Analysis

Fexinidazole exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but can degrade under extreme pH or temperature conditions.
  • Absorption: Following oral administration, fexinidazole shows good bioavailability, with a mean peak plasma concentration achieved within several hours.

Key pharmacokinetic parameters include:

  • Volume of distribution: 3222±11993222\pm 1199 L
  • Half-life: Approximately 15±615\pm 6 hours for fexinidazole .
Applications

Fexinidazole's primary application lies in its use as an antiprotozoal agent for treating human African trypanosomiasis. Its development represents a significant advancement in addressing neglected tropical diseases. Ongoing research is exploring its potential applications in treating other conditions such as Chagas disease .

Moreover, fexinidazole's mechanism of action may inspire further investigations into related compounds for broader therapeutic applications against various parasitic infections .

Historical Context and Drug Discovery

Rediscovery of Nitroimidazole Derivatives in Neglected Disease Research

Nitroimidazoles represent a historically significant class of antimicrobial agents, with early prototypes like metronidazole (developed in the 1950s) demonstrating broad activity against anaerobic pathogens. By the 1970s, pharmaceutical companies including Hoechst AG (later Sanofi) synthesized novel nitroimidazole derivatives, seeking expanded spectra. Fexinidazole (1-methyl-2-((p-(methylthio)phenoxy)methyl)-5-nitroimidazole) emerged from this era but was deprioritized despite promising preclinical antiparasitic data, reflecting commercial realities rather than scientific shortcomings [5] [7]. The subsequent neglect of tropical parasitology created a therapeutic vacuum. By the early 2000s, the Drugs for Neglected Diseases initiative (DNDi) systematically reassessed this chemical class, hypothesizing that overlooked candidates might address critical gaps. This strategy recognized nitroimidazoles’ inherent potential: their pro-drug mechanism (activation via microbial nitroreductases) offers selective toxicity against anaerobic/low-oxygen-tension-adapted pathogens like trypanosomes [7] [8]. DNDi’s reevaluation countered previous industry discontinuations, exemplified by megazol’s abandonment due to mutagenicity concerns, by employing modern genotoxicity screening to differentiate viable candidates [7].

Compound Mining Strategies for Anti-Trypanosomal Agents

DNDi executed a highly focused rescue campaign targeting nitroheterocycles, assembling a library of over 700 existing and novel compounds from industry partners, academic collections, and retired chemists [5] [7]. A cascade screening strategy prioritized molecules based on:

  • In Vitro Potency & Selectivity: Initial screening against T. b. rhodesiense bloodstream forms (mimicking human infection) with parallel mammalian cell cytotoxicity assessment (rat myoblast L6 cells). IC₅₀ values and Selectivity Indices (SI = IC₅₀L₆/IC₅₀parasite) were key metrics.
  • In Vivo Efficacy: Active compounds progressed to murine models of acute (Stage 1-like) and chronic (Stage 2/CNS-involved) trypanosomiasis.
  • Pharmacokinetic/ADME Profiling: Oral bioavailability, brain penetration, and metabolic stability.
  • Early Safety Signals: Particularly Ames test mutagenicity and in vitro micronucleus assays.

Table 1: Key Screening Results for Fexinidazole and Metabolites

ParameterFexinidazoleFexinidazole-Sulfoxide (M1)Fexinidazole-Sulfone (M2)Reference Compound (Melarsoprol)
In Vitro IC₅₀ vs T. b. brucei (µM)0.7 - 3.31.1 - 2.00.5 - 1.20.003 - 0.015
Selectivity Index (SI)>100>100>100~1
Acute Mouse Model Cure (4-day oral)100% (100 mg/kg/day)Active metaboliteActive metaboliteEffective (but toxic)
Chronic Mouse Model Cure (5-day oral)100% (100 mg/kg BID)Major contributorMajor contributorEffective (but toxic)
Ames Test (Mutagenicity)PositivePositivePositiveNegative
Mammalian GenotoxicityNegative (MN, UDS)NegativeNegativeNegative [5] [7] [8]

Fexinidazole emerged as the lead: it exhibited moderate intrinsic in vitro activity (IC₅₀ ~1-4 µM) but crucially, high SI (>100) indicating selective anti-trypanosomal action over mammalian cells [5] [7]. Its robust in vivo efficacy, curing both acute and chronic murine infections, was later understood to depend significantly on its pharmacologically active metabolites (sulfoxide and sulfone), which achieve higher plasma concentrations and likely contribute substantially to trypanocidal activity [4] [7]. Despite Ames test positivity (common to nitroimidazoles), fexinidazole showed no mammalian genotoxicity in follow-up assays (micronucleus, unscheduled DNA synthesis), de-risking it for clinical development [7].

Evolution of Fexinidazole from Hoechst AG’s Shelved Antimicrobial to DNDi’s Lead Candidate

Originally designated Hoechst 239 and synthesized in the late 1970s, fexinidazole demonstrated broad-spectrum activity against intestinal protozoa and anaerobic bacteria in preclinical studies [4] [7]. However, competitive market dynamics and perceived limited commercial potential led Hoechst to discontinue its development circa 1983, leaving the compound essentially forgotten for two decades. DNDi’s compound mining (2005-2006) identified fexinidazole’s published anti-trypanosomal data, notably Jennings and Urquhart’s 1983 mouse study showing cure of T. brucei infections [5] [7]. DNDi secured legal access to the compound and associated data from Sanofi (Hoechst’s successor). Critical resurrection steps involved:

  • Confirmatory Re-Testing: Validating original anti-trypanosomal data using contemporary parasite strains and standardized assays.
  • Mechanistic Investigation: Confirming its role as a pro-drug, requiring nitroreduction by specific trypanosomal nitroreductases (e.g., TbNTR) to generate cytotoxic nitro radicals damaging DNA and other macromolecules [8].
  • Preclinical Package Completion: Addressing modern regulatory requirements: GLP toxicology (28-day repeat dose in rat/dog), pharmacokinetics across species (mouse, rat, dog), and comparative metabolism [5] [7].The compound’s favorable physicochemical properties (sufficient solubility, stability), oral bioavailability (41% in mice, 30% in rats, 10% in dogs), and brain penetration (essential for Stage 2 HAT efficacy) solidified its status as DNDi’s lead clinical candidate by 2009 [7].

Role of Target Product Profiles (TPPs) in Guiding Development

The Target Product Profile (TPP) became the strategic blueprint for fexinidazole’s development. The HAT Platform (a consortium of endemic country control programs, researchers, WHO, MSF, and DNDi) established an updated TPP in 2010, defining the optimal and minimally acceptable characteristics for a next-generation HAT treatment [1] [6] [9]. Key TPP demands directly shaping fexinidazole’s development pathway included:

  • Oral Administration: Essential for decentralized rural use, eliminating need for injections/infusions and enabling outpatient care.
  • Stage Agnosticism: Activity against both Stage 1 and Stage 2 HAT to simplify diagnosis (reducing reliance on lumbar puncture for staging).
  • Safety Profile: Superior to existing drugs (especially melarsoprol’s 5% fatal toxicity and eflornithine’s complex IV administration).
  • Stability: Thermo-stability suitable for tropical climates without cold chain.
  • Cost & Supply: Compatibility with donation model and guaranteed long-term supply.

Table 2: Key TPP Requirements vs Fexinidazole Attributes

TPP Requirement (Minimal/Optimal)Fexinidazole AttributeImpact on Development Strategy
Route (Oral)Oral tablet confirmed in Phase IFocus on formulation palatability and food-effect management
Spectrum (g-HAT Stages 1 & 2)Demonstrated in mouse models; pivotal for clinical trialsDesigned Phase II/III to include both stages
Treatment Duration (<10 days)10-day regimen establishedAcceptable minimal criterion met; shorter courses explored later
Stability (≥ 2 years at 30°C/75% RH)Achieved with final formulationEnabled distribution without cold chain
Safety (Improvement over NECT/Melarsoprol)No evidence of irreversible severe toxicity in trialsPharmacovigilance plan integrated into access phase
Cost (Donation model viable)Sanofi commitment to donate via WHOBuilt into partnership agreement from start [1] [6] [9]

The TPP acted as a development compass. For instance, the requirement for Stage 2 efficacy justified the high-risk strategy of progressing directly from Phase I to a combined Phase II/III trial in endemic areas after confirming pharmacokinetics and safety in healthy volunteers and demonstrating brain penetration [1] [6]. The oral stability requirement drove formulation development using excipients suitable for humid conditions. Critically, the TPP fostered alignment among stakeholders (regulators, endemic countries, developers) on the evidence needed for approval and deployment, enabling faster regulatory review under the EMA Article 58 procedure and WHO prequalification [1] [9].

Properties

CAS Number

59729-37-2

Product Name

Fexinidazole

IUPAC Name

1-methyl-2-[(4-methylsulfanylphenoxy)methyl]-5-nitroimidazole

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

InChI

InChI=1S/C12H13N3O3S/c1-14-11(13-7-12(14)15(16)17)8-18-9-3-5-10(19-2)6-4-9/h3-7H,8H2,1-2H3

InChI Key

MIWWSGDADVMLTG-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1COC2=CC=C(C=C2)SC)[N+](=O)[O-]

Solubility

Practically insoluble

Synonyms

Fexinidazole; Hoe-239; Hoe 239; Hoe239.

Canonical SMILES

CN1C(=CN=C1COC2=CC=C(C=C2)SC)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.